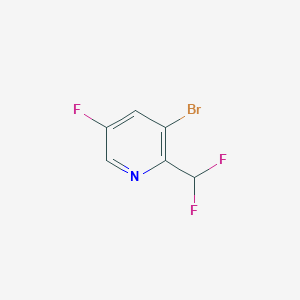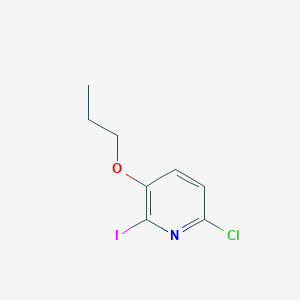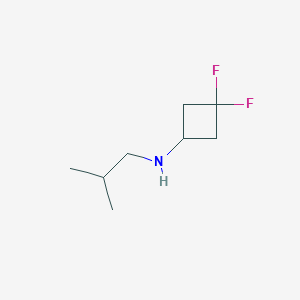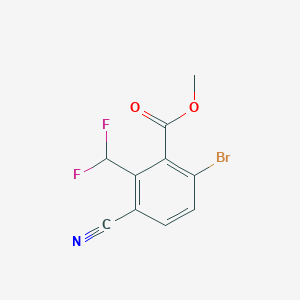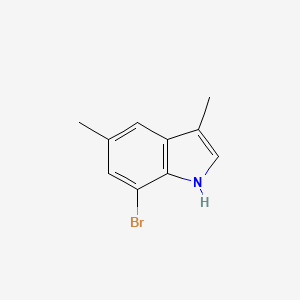![molecular formula C11H11N3O2 B1449479 2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone CAS No. 272791-41-0](/img/structure/B1449479.png)
2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone
Vue d'ensemble
Description
“2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone” is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.23 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11N3O2/c1-7-5-10(16)14-11(12-7)13-8-3-2-4-9(15)6-8/h2-6,15H,1H3,(H2,12,13,14,16) . This indicates that the compound has a pyrimidinone ring with a hydroxyphenyl group and a methyl group attached .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . . The storage temperature is room temperature .Applications De Recherche Scientifique
Parkinson's Disease Imaging
Research into Parkinson's disease imaging has led to the synthesis of novel compounds for Positron Emission Tomography (PET). The synthesis of [11C]HG-10-102-01, a potential PET agent, from a precursor related to 2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone showcases its relevance in neuroimaging, specifically targeting the LRRK2 enzyme associated with Parkinson's disease. This demonstrates the compound's potential in diagnostic imaging for neurodegenerative disorders (Wang et al., 2017).
Antimicrobial Activity
A variety of 2-amino-4-(3′-methyl-4′-hydroxyphenyl)-6-(substituted) pyrimidines synthesized through the reaction of various chalcones with guanidine hydrochloride were evaluated for their antimicrobial activity. These compounds, derived from the structural framework of this compound, demonstrated significant antimicrobial efficacy, indicating their potential in the development of new antimicrobial agents (Srinath et al., 2011).
Molecular Structure Analysis
The compound's utility extends into the realm of crystallography and molecular structure analysis, where derivatives of this compound have been synthesized and characterized to understand their crystalline structures and molecular conformations. Such studies are foundational in the development of materials and drugs, as they provide insights into the physical and chemical properties of these compounds (Savant et al., 2015).
Anti-inflammatory and Analgesic Agents
The synthesis of novel pyrimidine derivatives, specifically designed for their anti-inflammatory and analgesic properties, showcases another application area. These compounds, related to this compound, have been tested and shown to possess significant anti-inflammatory and analgesic activities, suggesting their potential use in the development of new therapeutic agents (Muralidharan et al., 2019).
Orientations Futures
While specific future directions for “2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone” are not mentioned in the literature, similar compounds have been investigated for their antimicrobial activities . This suggests potential future research directions in exploring the biological activities of this compound.
Mécanisme D'action
Target of Action
Similar compounds have been reported to inhibit vegfr-2 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.
Mode of Action
If it acts similarly to other vegfr-2 inhibitors, it likely binds to the atp-binding site of the receptor, preventing the receptor’s activation and subsequent signal transduction .
Biochemical Pathways
Vegfr-2 inhibitors generally affect angiogenesis and vasculogenesis pathways, leading to reduced blood vessel growth .
Pharmacokinetics
It is known that the compound is a solid at room temperature . It has a melting point of >300°C, is insoluble in water and organic solvents, but soluble in acidic and basic solutions . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
If it acts as a vegfr-2 inhibitor, it would likely result in reduced angiogenesis and vasculogenesis, potentially limiting the growth of tumors that rely on these processes .
Propriétés
IUPAC Name |
2-(4-hydroxyanilino)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-6-10(16)14-11(12-7)13-8-2-4-9(15)5-3-8/h2-6,15H,1H3,(H2,12,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUDAGRJBTWLCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352719 | |
| Record name | ST50205552 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
272791-41-0 | |
| Record name | ST50205552 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-ethanol](/img/structure/B1449397.png)
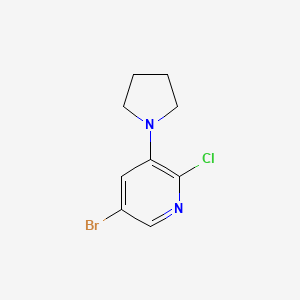

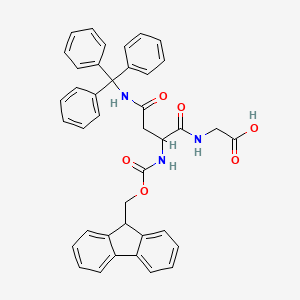
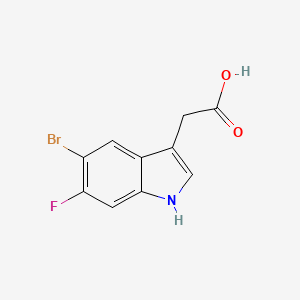
![[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanol](/img/structure/B1449407.png)

